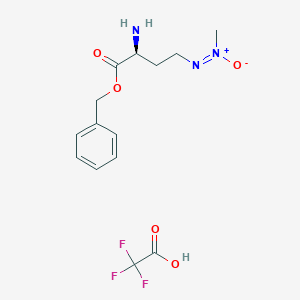
Azoxybacilin phenylmethyl ester
Description
Azoxybacilin phenylmethyl ester is a semi-synthetic derivative of azoxybacilin, a β-lactam antibiotic with a bicyclic core structure analogous to penicillins and cephalosporins.
Properties
CAS No. |
161337-88-8 |
|---|---|
Molecular Formula |
C14H18F3N3O5 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
[(3S)-3-amino-4-oxo-4-phenylmethoxybutyl]imino-methyl-oxidoazanium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H17N3O3.C2HF3O2/c1-15(17)14-8-7-11(13)12(16)18-9-10-5-3-2-4-6-10;3-2(4,5)1(6)7/h2-6,11H,7-9,13H2,1H3;(H,6,7)/t11-;/m0./s1 |
InChI Key |
UVKUAEHIYUJNRZ-MERQFXBCSA-N |
SMILES |
C[N+](=NCCC(C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C[N+](=NCC[C@@H](C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O |
Canonical SMILES |
C[N+](=NCCC(C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O |
Synonyms |
azoxybacilin phenylmethyl ester Ro 09-1824 Ro-09-1824 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The phenylmethyl ester group distinguishes azoxybacilin phenylmethyl ester from other esterified β-lactams and aromatic esters. Below, we compare its hypothesized properties with three analogs: angular phenozaxine ethyl ester, benzyl acetate, and bicyclic β-lactam derivatives (e.g., cephalosporin esters).
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
- Ester Group Impact: The phenylmethyl ester in azoxybacilin increases aromaticity and molecular weight compared to ethyl esters (e.g., angular phenozaxine ethyl ester). This may reduce aqueous solubility but enhance binding to hydrophobic bacterial membrane targets . In contrast, benzyl acetate lacks a bioactive core, rendering it pharmacologically inert despite sharing the phenylmethyl ester moiety .
- Biological Activity: Angular phenozaxine ethyl ester demonstrated moderate anticancer activity in vitro, attributed to its heterocyclic core rather than the ester group . This compound’s β-lactam core likely directs activity toward bacterial cell wall synthesis inhibition. Cephalosporin esters with ethyl groups (e.g., cefuroxime axetil) are clinically used for oral delivery, suggesting azoxybacilin’s phenylmethyl ester could follow a similar prodrug strategy .
Pharmacokinetic and Physicochemical Profiles
Solubility and Stability :
- Phenylmethyl esters generally exhibit lower water solubility than ethyl esters due to increased hydrophobicity. For example, benzyl acetate is highly volatile and lipid-soluble , whereas cephalosporin ethyl esters achieve balanced solubility for intestinal absorption .
- This compound’s crystallinity (inferred from pharmacopeial standards for similar β-lactams) may enhance shelf-life but require formulation aids for dissolution .
Metabolic Pathways :
- Ethyl esters in β-lactams are typically hydrolyzed by esterases in the bloodstream to release the active compound. The phenylmethyl group in azoxybacilin’s ester may slow hydrolysis, prolonging systemic exposure but risking incomplete activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


